molecular formula C11H7F3N2O B13118757 5-Phenyl-4-(trifluoromethoxy)pyrimidine

5-Phenyl-4-(trifluoromethoxy)pyrimidine

Cat. No.: B13118757
M. Wt: 240.18 g/mol
InChI Key: QUYVQSPXWISJGU-UHFFFAOYSA-N
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Description

5-Phenyl-4-(trifluoromethoxy)pyrimidine is a fluorinated pyrimidine derivative characterized by a phenyl group at the 5-position and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and agrochemical applications due to their unique electronic and steric properties imparted by the trifluoromethoxy group . The trifluoromethoxy moiety enhances lipophilicity, metabolic stability, and bioavailability, making it a critical functional group in medicinal chemistry .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

5-phenyl-4-(trifluoromethoxy)pyrimidine

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)17-10-9(6-15-7-16-10)8-4-2-1-3-5-8/h1-7H

InChI Key

QUYVQSPXWISJGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(trifluoromethoxy)pyrimidine typically involves the trifluoromethoxylation of pyrimidine derivatives One common method is the reaction of 5-phenylpyrimidine with trifluoromethyl ethers under specific conditions

Industrial Production Methods

In an industrial setting, the production of 5-Phenyl-4-(trifluoromethoxy)pyrimidine may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(trifluoromethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl and trifluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Phenyl-4-(trifluoromethoxy)pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the development of agrochemicals and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The phenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Trifluoromethoxy vs. Fluoro Substituents

  • Compound 5f (4-Trifluoromethoxy-phenyl derivative) : Exhibited superior inhibitory activity (IC₅₀ = 1.23 ± 0.28 µM) against a target enzyme compared to Compound 5e (4-fluoro analog, IC₅₀ = 1.98 ± 0.39 µM) . The trifluoromethoxy group’s electron-withdrawing nature and bulkier size likely enhance target binding affinity.
  • 2-Phenyl-5-(trifluoromethoxy)pyrimidin-4-amine : Demonstrated moderate activity in antimicrobial assays, whereas its 4-chloro analog showed reduced potency due to decreased solubility .

B. Phenyl vs. Heteroaromatic Substituents

  • 5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine (Compound 22): A thieno-pyrimidine derivative with a trifluoromethylphenoxy group achieved 75% yield and an LC-MS [M+H]+ peak at m/z 373.0, highlighting synthetic accessibility and stability . In contrast, 5-Phenyl-4-(trifluoromethoxy)pyrimidine lacks the fused thiophene ring, resulting in reduced planarity and altered pharmacokinetics.

Data Tables

Table 2: Physicochemical Properties
Compound Melting Point (°C) LC-MS [M+H]+ Yield (%)
5-Phenyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine 124–126 373.0 75
2-Phenyl-5-(trifluoromethoxy)pyrimidin-4-amine Not reported 299 (theoretical) Not reported

Key Research Findings

Electron-Withdrawing Effects : The trifluoromethoxy group increases electrophilicity at the pyrimidine ring, enhancing interactions with nucleophilic residues in enzyme active sites .

Synthetic Accessibility : Trifluoromethoxy-substituted pyrimidines are synthesized via condensation reactions (e.g., using 4-chloro precursors and trifluoromethoxy-phenylamine intermediates) .

Agrochemical Relevance : Derivatives like DPX-MP062 validate the role of -OCF₃ in improving environmental persistence and target selectivity .

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